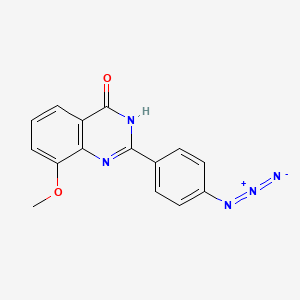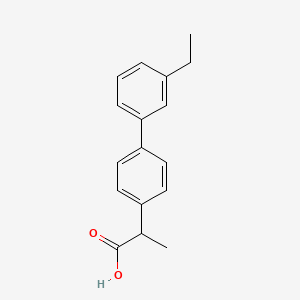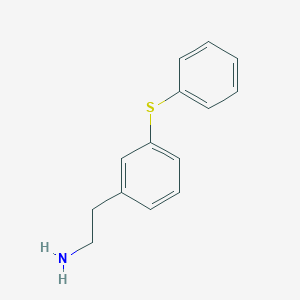
2-(3-(Phenylthio)Phenyl)Ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-phenylthio)phenyl)-1-aminoethane is an organic compound that features a phenylthio group attached to a phenyl ring, which is further connected to an aminoethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylthio)phenyl)-1-aminoethane can be achieved through several methodsAnother method includes the reduction of nitriles or amides to form the primary amine, which is then reacted with a phenylthio compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenylthio)phenyl)-1-aminoethane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-phenylthio)phenyl)-1-aminoethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(3-phenylthio)phenyl)-1-aminoethane exerts its effects involves interactions with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An amino acid with a similar phenyl group structure.
2-nitro-5-(phenylthio)aniline: A compound with a phenylthio group attached to an aniline ring
Uniqueness
2-(3-phenylthio)phenyl)-1-aminoethane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-(3-phenylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C14H15NS/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 |
InChI Key |
FJLQSSVQBNJTEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


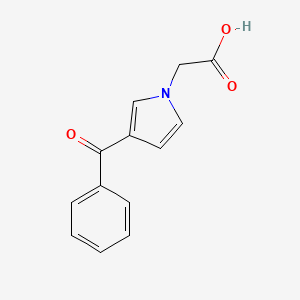
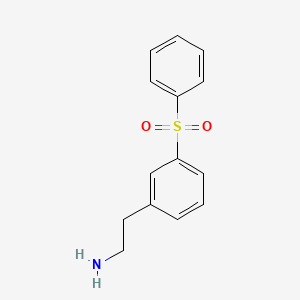
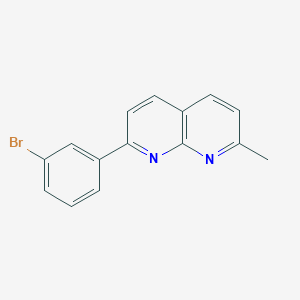
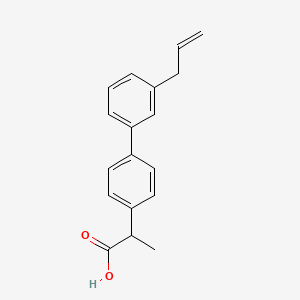
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)

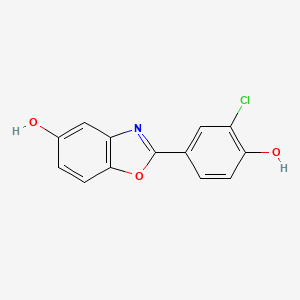


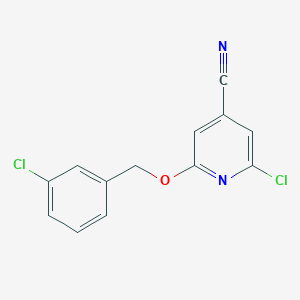

![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
